molecular formula C14H22N2O3 B563144 Trimetazidine-d8 Dihydrochloride CAS No. 1219908-67-4

Trimetazidine-d8 Dihydrochloride

Número de catálogo: B563144
Número CAS: 1219908-67-4
Peso molecular: 274.39
Clave InChI: UHWVSEOVJBQKBE-COMRDEPKSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Trimetazidine-d8 Dihydrochloride is a deuterated form of Trimetazidine, a piperazine derivative used primarily as an antianginal agent. This compound is often utilized in scientific research due to its unique properties, which include the presence of deuterium atoms that replace hydrogen atoms, providing enhanced stability and allowing for more precise analytical measurements.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Trimetazidine-d8 Dihydrochloride involves the incorporation of deuterium into the Trimetazidine molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction typically requires a catalyst such as palladium on carbon and is conducted under controlled temperature and pressure conditions to ensure the selective incorporation of deuterium atoms.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium sources and advanced catalytic systems to achieve high yields and purity. The final product is then purified through crystallization or chromatography techniques to obtain the dihydrochloride salt form.

Análisis De Reacciones Químicas

Reductive Amination

A patented method involves reductive amination using formic acid as a reductant to synthesize trimetazidine in one step . For the deuterated form, deuterated intermediates (e.g., piperazine-d8) are employed to ensure isotopic labeling at specific positions.

Reaction Optimization

Recent advancements focus on improving synthesis efficiency:

  • Catalyst Use : Tetrabutyl ammonium bromide reduces reaction time by 30% .
  • Solvent Selection : Methanol increases intermediate stability compared to acetone .

Metabolic Reactions

Trimetazidine-d8 undergoes hepatic metabolism similar to non-deuterated trimetazidine, with deuterium substitution slowing reaction kinetics :

Metabolic PathwayEnzymes InvolvedKey Products
Oxidation CYP2D6Trimetazidine ketopiperazine
N-Acetylation NAT2N-Acetyltrimetazidine
Demethylation CYP3A42-, 3-, or 4-Desmethyltrimetazidine

Deuterium labeling at the piperazine ring reduces susceptibility to oxidative degradation, enhancing metabolic stability .

Analytical Characterization

UPLC-MS/MS methods are used for quantification, with specific parameters optimized for deuterated analogs :

ParameterTrimetazidine-d8Trimetazidine
Precursor Ion (m/z)275.10267.16
Product Ion (m/z)181.00181.00
Collision Energy (V)11.011.0
Retention Time (min)4.24.0

Stability and Degradation

  • Hydrolysis : Stable under acidic conditions (pH 3–5) but degrades at pH >7, forming desmethyl derivatives .
  • Photodegradation : Exposure to UV light induces cleavage of the trimethoxybenzyl group .

Key Research Findings

  • Isotope Effect : Deuteration reduces metabolic clearance by 20% in vitro.
  • Synthetic Yield : Optimized routes achieve >95% purity with <0.5% non-deuterated impurities .

Aplicaciones Científicas De Investigación

Pharmacological Applications

1.1 Mechanism of Action

Trimetazidine functions as a metabolic modulator that enhances cellular energy metabolism by shifting myocardial substrate utilization from fatty acids to glucose. This shift is beneficial during ischemic conditions, as glucose oxidation is more efficient in terms of ATP production under low oxygen availability. The drug inhibits long-chain mitochondrial 3-ketoacyl coenzyme A thiolase, leading to decreased fatty acid oxidation and improved glucose metabolism .

1.2 Clinical Trials and Efficacy

Several clinical studies have evaluated the efficacy of trimetazidine in various patient populations:

  • Angina Pectoris : A meta-analysis involving 23 studies with 1378 patients demonstrated that trimetazidine significantly reduced the frequency of angina attacks by about 40% compared to placebo. It also improved exercise tolerance and left ventricular ejection fraction .
  • Heart Failure : In a randomized controlled trial, trimetazidine was shown to improve exercise capacity in patients with drug-refractory heart failure, although results indicated modest improvements .

Neurological Research

Recent studies have explored the potential neuroprotective effects of trimetazidine, particularly in neurodegenerative diseases:

  • Amyotrophic Lateral Sclerosis (ALS) : Research on SOD1G93A mouse models indicated that trimetazidine administration delayed motor function decline and improved muscle performance. The compound enhanced energy metabolism and extended survival rates in treated mice .

Metabolic Studies

Trimetazidine's role in metabolic modulation has been investigated in various contexts:

  • Skeletal Muscle Health : The compound has been shown to stimulate myogenesis and improve muscle quality in aged and cachectic models. This effect is attributed to its ability to enhance mitochondrial protein levels and oxidative metabolism .

Analytical Applications

Trimetazidine-d8 dihydrochloride is also utilized as an internal standard in analytical chemistry, particularly in mass spectrometry:

  • Quantitative Analysis : In pharmacokinetic studies, trimetazidine-d8 serves as a stable isotope-labeled internal standard for the quantification of trimetazidine levels in biological samples using UPLC–MS/MS techniques .

Case Studies Overview

Study FocusFindingsReference
Angina PectorisReduced weekly angina attacks by 40%, improved exercise tolerance
Heart FailureModest improvement in exercise capacity among drug-refractory patients
ALS ResearchDelayed motor function decline and improved muscle performance in SOD1G93A mice
Metabolic ModulationEnhanced glucose metabolism and mitochondrial function in skeletal muscle

Mecanismo De Acción

The mechanism of action of Trimetazidine-d8 Dihydrochloride is similar to that of Trimetazidine. It acts by inhibiting the enzyme 3-ketoacyl coenzyme A thiolase, which decreases fatty acid oxidation and enhances glucose oxidation. This shift in energy substrate utilization helps to protect cells from ischemic damage by maintaining ATP levels and reducing oxidative stress.

Comparación Con Compuestos Similares

Similar Compounds

    Trimetazidine: The non-deuterated form, used primarily as an antianginal agent.

    Ranolazine: Another antianginal agent that works by inhibiting late sodium currents in cardiac cells.

    Ivabradine: Reduces heart rate by inhibiting the If current in the sinoatrial node.

Uniqueness

Trimetazidine-d8 Dihydrochloride is unique due to the presence of deuterium atoms, which provide enhanced stability and allow for more precise analytical measurements. This makes it particularly valuable in research settings where accurate quantification and tracing of metabolic pathways are essential.

Propiedades

Número CAS

1219908-67-4

Fórmula molecular

C14H22N2O3

Peso molecular

274.39

Nombre IUPAC

2,2,3,3,5,5,6,6-octadeuterio-1-[(2,3,4-trimethoxyphenyl)methyl]piperazine

InChI

InChI=1S/C14H22N2O3/c1-17-12-5-4-11(13(18-2)14(12)19-3)10-16-8-6-15-7-9-16/h4-5,15H,6-10H2,1-3H3/i6D2,7D2,8D2,9D2

Clave InChI

UHWVSEOVJBQKBE-COMRDEPKSA-N

SMILES

COC1=C(C(=C(C=C1)CN2CCNCC2)OC)OC

Sinónimos

1-[(2,3,4-Trimethoxy-phenyl)methyl]piperazine-d8 Dihydrochloride;  _x000B_1-(2,3,4-Trimethoxy-benzyl)piperazine-d8 Dihydrochloride;  Kyurinett-d8;  Vastarel-d8 F;  Yoshimilon-d8; 

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.